

Comparative Docking Analysis of 3-Methylbenzenecarbothioamide and Related Thioamides with Key Protein Targets

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Compound of Interest

Compound Name: **3-Methylbenzenecarbothioamide**

Cat. No.: **B157374**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico molecular docking studies of **3-Methylbenzenecarbothioamide** and structurally related thioamide derivatives against a panel of therapeutically relevant protein targets. The data presented herein is compiled from various computational studies to offer insights into the potential binding affinities and interaction patterns of this class of compounds. Due to a lack of specific published docking studies on **3-Methylbenzenecarbothioamide**, this guide focuses on closely related thioamide analogs to provide a representative analysis.

Comparative Binding Affinity Data

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score or binding affinity in kcal/mol. Lower (more negative) values indicate a stronger predicted binding. The following table summarizes the docking scores of various thioamide derivatives against several key protein targets implicated in diseases like cancer and neurodegenerative disorders.

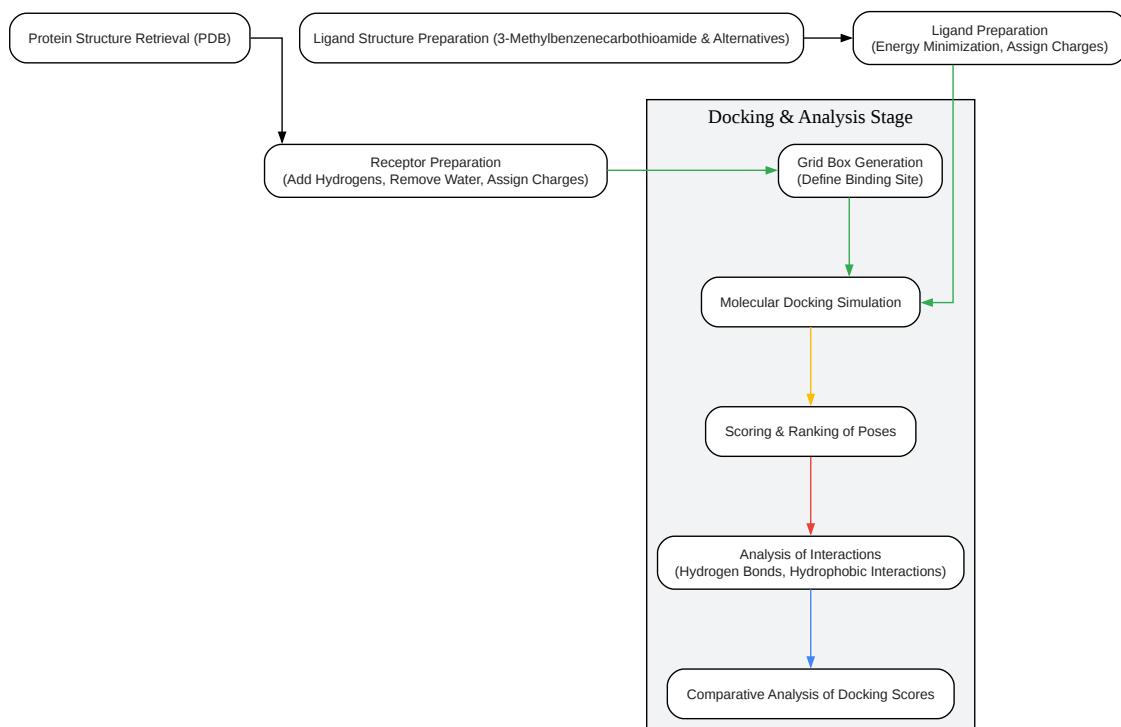
Target Protein	PDB ID	Ligand	Alternative Compound	Docking Score (kcal/mol) of Ligand	Docking Score (kcal/mol) of Alternative	Reference Compound	Docking Score (kcal/mol) of Reference
Epidermal Growth Factor Receptor (EGFR) Kinase	1M17	N-Pyrazoline Thioamide Analog	Corresponding Carboxamide	-8.5	-6.2	Erlotinib	-9.8
Cyclin-Dependent Kinase 1 (CDK1)	1FIN	Thioamide Derivative 23	Thioamide Derivative 24	-13.2	-12.5	Staurosporine	-14.1
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)	2ZJE	Bicyclic Acetal Thioamide	Amidine Analog	-7.9	< -5.0	-	-
Succinate Dehydrogenase (S. sclerotiorum)	2WDQ	Ring-opened Pimprinidine	-	-7.2	-	Boscalid	-6.8
FLT3 Kinase	4X0J	Carbothioamide Schiff Base-	-	-8.1	-	Quizartinib	-10.2

			Cu(II)				
			Complex				
			Carbothi				
			oamide				
BCL-2	4LVT	Schiff				Venetocl	
		Base-	-	-7.5	-	ax	-9.5
		Cu(II)					
		Complex					
			Carbothi				
			oamide				
IDH2	5SVF	Schiff				Enasiden	
R140Q		Base-	-	-6.9	-	ib	-8.3
		Cu(II)					
		Complex					

Note: The docking scores are indicative of predicted binding affinity and may vary depending on the specific docking software, force field, and parameters used in the study.

Experimental Workflow for Comparative Docking

The following diagram illustrates a typical workflow for a comparative molecular docking study, from initial preparation of the biological target and ligands to the final analysis of the results.



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- To cite this document: BenchChem. [Comparative Docking Analysis of 3-Methylbenzenecarbothioamide and Related Thioamides with Key Protein Targets]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157374#comparative-docking-studies-of-3-methylbenzenecarbothioamide-with-target-proteins\]](https://www.benchchem.com/product/b157374#comparative-docking-studies-of-3-methylbenzenecarbothioamide-with-target-proteins)

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